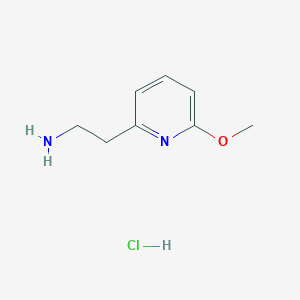

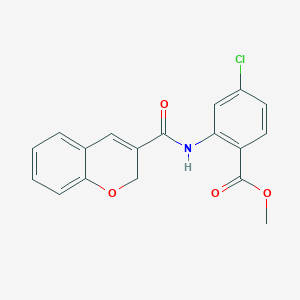

methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

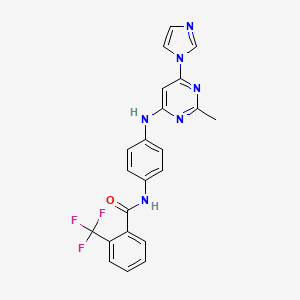

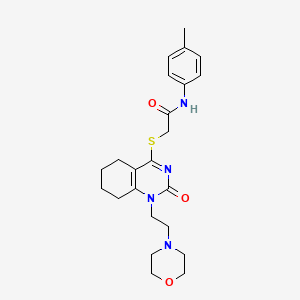

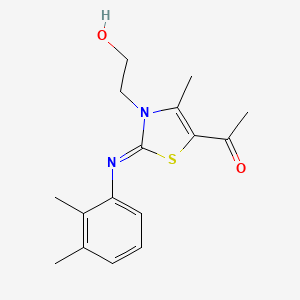

“Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate” is a compound that contains a 2H-chromene (2H/4H-ch) scaffold . The 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It forms the basic skeleton of a number of natural and synthetic molecules possessing diverse biological activities .

Synthesis Analysis

The synthesis of 2H/4H-chromene analogs has been achieved through several routes . For instance, 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates were synthesized using a one-pot multi-component reaction strategy . Another example is the synthesis of 3-formylcoumarin derivatives through the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various known benzohydrazides in the presence of acetic acid .Molecular Structure Analysis

The chromene nucleus is a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities . The name chromene is applied to both the 2H- and 4H-form of the molecule . The 2H- and 4H-chromene depend on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .Applications De Recherche Scientifique

- Late-Stage Functionalization : The late-stage modification of 2H-chromenes allows for the introduction of diverse functional groups. This flexibility is valuable in materials science and organic synthesis .

- Botanical Fungicides : Derivatives of 2H-chromenes, including methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate, could be explored as botanical fungicides in agriculture. Their low toxicity and potential antifungal activity make them interesting candidates .

- In safety evaluations, this compound showed positive results in genotoxicity tests in vitro, both in bacteria and mammalian cells, at the gene and chromosome levels .

- Researchers have developed various green synthesis methods for 2H-chromenes. Examples include lipase-catalyzed synthesis, metal-organic framework catalysis, and ultrasonic synthesis using potassium-titanium-oxalate .

Materials Science and Organic Synthesis

Biocides and Agricultural Applications

Genotoxicity Studies

Green Synthesis Methods

Mécanisme D'action

Target of Action

It is known that 2h/4h-chromene, a class of heterocyclic compounds to which this compound belongs, exhibits versatile biological profiles .

Mode of Action

2h/4h-chromene analogs have been found to exhibit unusual activities by multiple mechanisms .

Biochemical Pathways

Compounds containing the 2h/4h-chromene scaffold have been found to exhibit noteworthy potency in various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (mao) .

Result of Action

Compounds containing the 2h/4h-chromene scaffold have been found to exhibit noteworthy potency in various biological activities .

Action Environment

An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives has been described under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-chloro-2-(2H-chromene-3-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-18(22)14-7-6-13(19)9-15(14)20-17(21)12-8-11-4-2-3-5-16(11)24-10-12/h2-9H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSWARZMSCJDMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2465424.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465426.png)

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B2465431.png)

![N-(2-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2465432.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2465433.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2465434.png)

![2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2465439.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)